molecular formula C10H16O3S B8509800 POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

Cat. No.: B8509800
M. Wt: 216.30 g/mol
InChI Key: PIIDGUVJMBQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is a compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI typically involves the functionalization of thiophene with oligoethylene glycol side chains. One common method is the reaction of thiophene with methoxyethoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI has several scientific research applications:

Mechanism of Action

The mechanism of action of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. In materials science, its unique structure allows for efficient charge transport and conductivity, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is unique due to its specific side chain configuration, which provides a balance between ionic and electronic conductivity. This makes it particularly suitable for applications in mixed ionic/electronic conductors (MIECs) and other advanced materials .

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene

InChI

InChI=1S/C10H16O3S/c1-11-3-4-12-5-6-13-8-10-2-7-14-9-10/h2,7,9H,3-6,8H2,1H3

InChI Key

PIIDGUVJMBQEDB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium methoxyethoxyethoxide (29.6 g, 0.2 mol) in methoxyethoxyethanol (100 ml) was added to a solution of 3-(bromomethyl)thiophene (12.4 g, 0.07 mol) in carbon tetrachloride (25 ml) and the mixture heated under reflux for 12 hours. Work-up as described in Example 1 gave a crude oil which was distilled under reduced pressure to yield 3-(methoxyethoxyethoxymethyl)thiophene (7.0 g, 46%), B.p. 136°-138° C./10 mm. Hg. (Found: C, 56.0; H, 7.0; S, 15.1. Calculated for C10H16O3S: C, 55.5; H, 7.4; S, 14.8%); EI m/e Intensity (%): 216 (12 M+), 97 (100, C4H3S.CH2); δH(CDCl3): 6.96-7.17 (3H, m), 4.45 (2H, s), 3.50 (4H, m), 3.40 (4H, m) and 3.26 (3H, s); δ C(CDCl3): 58.3, 66.1, 69.2, 70.2, 70.4, 71.7, 121.7, 125.2, 126.7, 139.6 ppm.
Name
sodium methoxyethoxyethoxide
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
methoxyethoxyethanol
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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